molecular formula C18H16O2 B7854587 Cinnamyl cinnamate

Cinnamyl cinnamate

Cat. No.: B7854587
M. Wt: 264.3 g/mol
InChI Key: NQBWNECTZUOWID-UHFFFAOYSA-N
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Description

Cinnamyl cinnamate: is an organic compound that belongs to the class of cinnamic acid esters. This compound is characterized by its aromatic structure, which includes a phenyl group attached to the propenoic acid moiety. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinnamyl cinnamate typically involves the esterification of 3-phenyl-2-propenoic acid with 3-phenyl-2-propenol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 3-phenyl-2-propenoic acid or benzaldehyde.

    Reduction: Formation of 3-phenyl-2-propenol.

    Substitution: Formation of halogenated or nitrated derivatives of the original ester.

Scientific Research Applications

Chemistry: Cinnamyl cinnamate is used as a starting material in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology: In biological research, this compound is used to study the effects of cinnamic acid derivatives on cellular processes. It has been shown to exhibit antimicrobial and antioxidant properties, making it a subject of interest in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases. Its antioxidant activity is particularly relevant in the context of preventing oxidative stress-related conditions.

Industry: In the industrial sector, this ester is used as a flavoring agent and fragrance component in the production of perfumes and cosmetics. Its pleasant aroma makes it a valuable ingredient in these products.

Mechanism of Action

The mechanism of action of Cinnamyl cinnamate involves its interaction with cellular components. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It can also modulate various signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, ethyl ester
  • 2-Propenoic acid, 3-phenyl-, pentyl ester
  • 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester

Comparison: Compared to its similar compounds, Cinnamyl cinnamate exhibits unique properties due to the presence of two phenyl groups. This structural feature enhances its aromaticity and stability, making it more suitable for applications requiring high thermal and chemical stability. Additionally, the esterification with 3-phenyl-2-propenol imparts distinct physicochemical properties that differentiate it from other cinnamic acid esters.

Properties

IUPAC Name

3-phenylprop-2-enyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBWNECTZUOWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047647
Record name 3-Phenyl-2-propen-1-yl 3-phenylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-69-0
Record name Cinnamyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-2-propen-1-yl 3-phenylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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